molecular formula C10H13FN2O2 B7937347 3-Amino-5-fluoro-N-(2-methoxyethyl)benzamide

3-Amino-5-fluoro-N-(2-methoxyethyl)benzamide

Cat. No.: B7937347
M. Wt: 212.22 g/mol
InChI Key: GLBYCHGFPYFDKV-UHFFFAOYSA-N
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Description

3-Amino-5-fluoro-N-(2-methoxyethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group at the third position, a fluorine atom at the fifth position, and a methoxyethyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluoro-N-(2-methoxyethyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting 3-amino-5-fluoroaniline is then reacted with 2-methoxyethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoro-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-Amino-5-fluoro-N-(2-methoxyethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoro-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets. The amino and fluorine groups play a crucial role in binding to active sites of enzymes or receptors, influencing their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-fluorobenzamide: Lacks the methoxyethyl group, which may affect its solubility and binding properties.

    3-Amino-4-fluoro-N-(2-methoxyethyl)benzamide: The position of the fluorine atom is different, potentially altering its reactivity and interaction with biological targets.

    3-Amino-5-chloro-N-(2-methoxyethyl)benzamide: Substitution of fluorine with chlorine can significantly change the compound’s chemical properties and biological activity.

Uniqueness

3-Amino-5-fluoro-N-(2-methoxyethyl)benzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility, while the fluorine atom provides unique reactivity and binding characteristics.

Properties

IUPAC Name

3-amino-5-fluoro-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2/c1-15-3-2-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBYCHGFPYFDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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